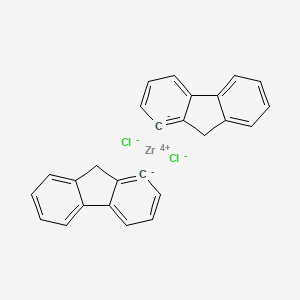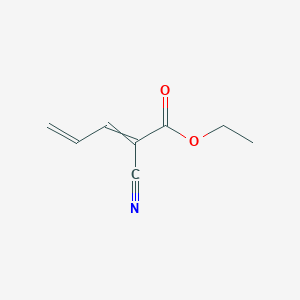
1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride, also known as bis-(fluorenyl)-zirconium dichloride, is an organometallic compound that contains zirconium coordinated with two fluorenyl ligands and two chloride ions. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with fluorenyl lithium or fluorenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction conditions often require low temperatures to control the reactivity and ensure the formation of the desired product .
Chemical Reactions Analysis
1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Hydrozirconation: The compound can participate in hydrozirconation reactions, where it adds across carbon-carbon multiple bonds.
Common reagents used in these reactions include lithium aluminum hydride for reductions and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride has several applications in scientific research:
Organic Synthesis: The compound is employed in hydrozirconation reactions to synthesize complex organic molecules.
Material Science: It is used in the preparation of advanced materials with unique properties, such as high-strength polymers and composites.
Mechanism of Action
The mechanism by which 1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium center with various substrates. The fluorenyl ligands stabilize the zirconium center, allowing it to participate in various catalytic cycles. The chloride ligands can be easily substituted, enabling the compound to act as a versatile catalyst in different chemical reactions .
Comparison with Similar Compounds
1,9-dihydrofluoren-1-ide;zirconium(4+);dichloride can be compared with other organozirconium compounds such as zirconocene dichloride and zirconium tetrachloride. Unlike zirconocene dichloride, which has cyclopentadienyl ligands, this compound has fluorenyl ligands, which provide different steric and electronic properties. This makes it more suitable for certain catalytic applications .
Similar compounds include:
Zirconocene dichloride: Used in olefin polymerization.
Zirconium tetrachloride: Used in various catalytic processes.
Titanocene dichloride: Another organometallic compound with similar applications in catalysis.
Properties
CAS No. |
12149-83-6 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
0 |
Synonyms |
Bis-(fluorenyl)-zirconium dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




